molecular formula C15H21NOSi B3059137 1-(Tert-butyldimethylsilyl)indole-5-carbaldehyde CAS No. 946077-36-7

1-(Tert-butyldimethylsilyl)indole-5-carbaldehyde

Cat. No.: B3059137
CAS No.: 946077-36-7
M. Wt: 259.42
InChI Key: XQTJEKKGEABLHE-UHFFFAOYSA-N
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Description

1-(Tert-butyldimethylsilyl)indole-5-carbaldehyde is a chemical compound with the molecular formula C15H21NOSi. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of a tert-butyldimethylsilyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position of the indole ring .

Scientific Research Applications

1-(Tert-butyldimethylsilyl)indole-5-carbaldehyde has various applications in scientific research:

Safety and Hazards

1-(Tert-butyldimethylsilyl)indole-5-carbaldehyde can be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to handle this chemical with appropriate safety measures .

Preparation Methods

The synthesis of 1-(tert-butyldimethylsilyl)indole-5-carbaldehyde typically involves the protection of the indole nitrogen with a tert-butyldimethylsilyl group, followed by the introduction of the aldehyde group at the 5-position. One common method involves the reaction of indole with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, to form the silylated indole. The aldehyde group can then be introduced using various formylation reactions .

Chemical Reactions Analysis

1-(Tert-butyldimethylsilyl)indole-5-carbaldehyde undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(tert-butyldimethylsilyl)indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to changes in their function .

Comparison with Similar Compounds

1-(Tert-butyldimethylsilyl)indole-5-carbaldehyde can be compared with other silylated indole derivatives, such as:

    5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole: This compound has a bromine atom at the 5-position instead of an aldehyde group.

    1-(tert-Butyldimethylsilyl)imidazole: This compound features an imidazole ring instead of an indole ring.

    1-(tert-Butyldimethylsilyl)-1H-indole-5-ylboronic acid: This compound has a boronic acid group at the 5-position

These compounds share the tert-butyldimethylsilyl group but differ in their functional groups and ring systems, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]indole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOSi/c1-15(2,3)18(4,5)16-9-8-13-10-12(11-17)6-7-14(13)16/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTJEKKGEABLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696756
Record name 1-[tert-Butyl(dimethyl)silyl]-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946077-36-7
Record name 1-[tert-Butyl(dimethyl)silyl]-1H-indole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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